molecular formula C11H10Cl2O4 B2840339 3-(2,3-Dichlorophenyl)pentanedioic acid CAS No. 2287274-09-1

3-(2,3-Dichlorophenyl)pentanedioic acid

Cat. No.: B2840339
CAS No.: 2287274-09-1
M. Wt: 277.1
InChI Key: GMDGBTQMEOGYNY-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10Cl2O4 It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)pentanedioic acid typically involves the reaction of 2,3-dichlorobenzene with a suitable dicarboxylic acid precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,3-dichlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)pentanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Explored for its potential use in drug development. The compound’s unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

3-(2,3-Dichlorophenyl)pentanedioic acid can be compared with other similar compounds, such as:

    3-(2,4-Dichlorophenyl)pentanedioic acid: Similar structure but with chlorine atoms at different positions on the phenyl ring. This difference can lead to variations in reactivity and biological activity.

    3-(2,3-Difluorophenyl)pentanedioic acid: Fluorine atoms instead of chlorine, which can affect the compound’s electronic properties and interactions with biological targets.

    3-(2,3-Dichlorophenyl)butanedioic acid: Shorter carbon chain in the dicarboxylic acid moiety, which can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c12-8-3-1-2-7(11(8)13)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGBTQMEOGYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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